N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(p-tolyloxy)acetamide
Description
Properties
IUPAC Name |
2-(4-methylphenoxy)-N-(4-pyrazin-2-yloxycyclohexyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-14-2-6-16(7-3-14)24-13-18(23)22-15-4-8-17(9-5-15)25-19-12-20-10-11-21-19/h2-3,6-7,10-12,15,17H,4-5,8-9,13H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCQHGCOHBHPCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2CCC(CC2)OC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(p-tolyloxy)acetamide typically involves multiple steps, including the preparation of intermediate compounds. One common synthetic route includes:
Formation of the Cyclohexyl Intermediate: Starting with cyclohexanol, the compound is converted to a cyclohexyl halide through halogenation.
Substitution with Pyrazin-2-yloxy Group: The cyclohexyl halide undergoes nucleophilic substitution with pyrazin-2-ol to form the pyrazin-2-yloxycyclohexane intermediate.
Introduction of the p-Tolyloxy Group: The intermediate is then reacted with p-tolyl acetate under basic conditions to introduce the p-tolyloxy group.
Final Acetamide Formation: The final step involves the reaction of the intermediate with acetic anhydride to form the acetamide group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetamide, potentially converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may use reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation Products: Quinones or other oxidized aromatic derivatives.
Reduction Products: Amines or other reduced forms of the acetamide group.
Substitution Products: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C19H23N3O3
- Molecular Weight : 341.41 g/mol
- Structural Characteristics : The compound contains functional groups that may enhance its biological activity and specificity towards certain biological targets.
Preliminary studies indicate that N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(p-tolyloxy)acetamide exhibits notable biological activity. The presence of the pyrazinyl and tolyloxy groups suggests potential interactions with various biological targets, including:
- Receptor Modulation : The compound may act as a modulator for specific receptors involved in physiological processes.
- Enzyme Interaction : It could influence enzymatic pathways, potentially leading to therapeutic effects.
Medicinal Chemistry Applications
The compound has been explored for its potential therapeutic properties in several areas:
- Anticancer Activity : Pyrazole derivatives have shown promise as anticancer agents. Research indicates that compounds similar to this compound may enhance the efficacy of traditional chemotherapeutics like doxorubicin when used in combination therapies .
- Antimicrobial Properties : Studies on related pyrazole compounds have demonstrated significant antimicrobial activity against various pathogens, suggesting that this compound might also exhibit similar properties .
- Anti-inflammatory Effects : The structural components of the compound indicate potential anti-inflammatory activities, which are crucial for developing treatments for chronic inflammatory diseases.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic synthesis techniques. A proposed synthetic route includes:
- Formation of the Cyclohexyl Framework : Starting from cyclohexanone derivatives.
- Introduction of the Pyrazinyl Group : Achieved through reactions involving pyrazine derivatives.
- Acetamide Formation : Utilizing acetic anhydride or acetyl chloride to form the acetamido linkage.
Optimization of reaction conditions is essential to maximize yield and purity while minimizing byproducts.
Case Study 1: Anticancer Synergy
In a study examining the effects of pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231), researchers found that compounds exhibiting structural similarities to this compound demonstrated enhanced cytotoxicity when combined with doxorubicin. This suggests a potential for developing combination therapies that leverage the unique mechanisms of action provided by such compounds .
Case Study 2: Antimicrobial Screening
A series of pyrazole carboxamide derivatives were synthesized and screened for antifungal activity against phytopathogenic fungi. Some derivatives exhibited significant inhibition rates comparable to established fungicides, indicating that this compound could be further explored for its antifungal properties .
Mechanism of Action
The mechanism of action of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(p-tolyloxy)acetamide depends on its specific application. In drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Compounds for Comparison :
ISRIB-A13: 2-(4-Cyanophenoxy)-N-[(1r,4r)-4-[2-(4-cyanophenoxy)acetamido]cyclohexyl]acetamide Features dual 4-cyanophenoxy groups, enhancing electron-withdrawing properties. Synthesized via carbodiimide-mediated coupling (36% yield) .
ISRIB-A14: 2-(3,4-Dichlorophenoxy)-N-[(1r,4r)-4-[2-(4-chlorophenoxy)acetamido]cyclohexyl]acetamide Contains chloro-substituted aryl groups, improving lipophilicity and membrane permeability. Higher synthetic yield (86%) due to optimized reaction conditions .
Compound 17 : 3,5-Dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide
- Replaces acetamide with sulfonamide, altering hydrogen-bonding capacity.
- Moderate yield (55%) achieved via sulfonyl chloride coupling .
Highlighted for safety concerns, including skin/eye irritation risks .
Insights :
- Chlorinated analogs (e.g., ISRIB-A14) exhibit higher yields, likely due to improved reaction kinetics with electron-deficient aryl groups .
Biological Activity
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(p-tolyloxy)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique chemical structure that includes a cyclohexyl ring, a pyrazinyl group, and an acetamido moiety, which may enhance its interactions with various biological targets. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and pharmaceuticals.
- Molecular Formula : C19H23N3O3
- Molecular Weight : 341.411 g/mol
- Structural Characteristics : The presence of the pyrazinyl and tolyloxy functional groups suggests potential for modulating specific biological pathways.
| Property | Value |
|---|---|
| Molecular Formula | C19H23N3O3 |
| Molecular Weight | 341.411 g/mol |
| Functional Groups | Pyrazinyl, Toloyl |
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activity. Research suggests it may act as a modulator of certain receptors or enzymes involved in various physiological processes. The unique combination of functional groups may allow for interactions with biological targets such as:
- Enzymes : Potential inhibition or activation of specific enzyme pathways.
- Receptors : Modulation of receptor activity, influencing signaling pathways.
The precise mechanisms through which this compound exerts its effects are still under investigation. However, similar compounds have demonstrated various pharmacological activities, including:
- Antitumor Activity : Pyrazole derivatives have shown promise in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to reduce inflammation.
Antitumor Activity
Research on pyrazole derivatives has highlighted their potential as anticancer agents. For instance, studies have shown that certain pyrazole compounds exhibit significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these compounds with standard chemotherapy agents like doxorubicin has resulted in enhanced therapeutic effects, particularly in resistant cancer types .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Research indicates that modifications to the pyrazinyl and tolyloxy groups can significantly alter biological activity. For example:
- Increased Lipophilicity : Enhancements in lipophilicity may improve cellular uptake.
- Targeted Modifications : Specific substitutions can lead to increased potency against particular biological targets.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, comparisons with structurally similar compounds can be insightful.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-acetamido-N-(cyclohexyl)acetamide | Lacks pyrazinyl group | Simpler structure may lead to different activity |
| N-(4-pyrazinyl)acetamide | Lacks cyclohexyl group | May exhibit different solubility and stability |
| 2-hydroxyethyl [(1r,2s,5r)-5-methyl-2-propan-2-ylcyclohexyl] carbonate | Contains cyclohexane but differs in functional groups | Different application potential due to distinct properties |
Future Directions
Further pharmacological studies are essential to elucidate the precise mechanisms of action and therapeutic potential of this compound. Key areas for future research include:
- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.
- Mechanistic Studies : Investigating specific interactions at the molecular level.
- Clinical Trials : Assessing therapeutic applications in human subjects.
Q & A
Q. What are the optimized synthetic routes for N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(p-tolyloxy)acetamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including substitution and condensation . For example:
Substitution : Reacting pyrazin-2-ol with a cyclohexyl derivative (e.g., 4-bromocyclohexanol) under alkaline conditions to form the pyrazinyl ether intermediate .
Amide Bond Formation : Condensing the intermediate with 2-(p-tolyloxy)acetic acid using coupling agents like EDC/HOBt or DCC. Reaction temperature (0–25°C) and solvent polarity (e.g., DMF vs. THF) critically affect yield and purity .
- Key Data :
| Step | Catalyst/Solvent | Yield (%) | Purity (HPLC) | Source |
|---|---|---|---|---|
| Substitution | K₂CO₃/DMF | 65–78 | 90–95% | |
| Condensation | EDC/HOBt/CH₂Cl₂ | 72–85 | ≥98% |
Q. Which analytical techniques are most reliable for characterizing the compound’s structure and purity?
- Methodological Answer :
- 1H/13C NMR : Confirm stereochemistry (1r,4r) of the cyclohexyl ring and verify pyrazinyl ether linkage .
- LC-MS : Assess purity (>98%) and detect byproducts (e.g., unreacted intermediates) .
- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry for the pyrazin-2-yloxy group .
- Elemental Analysis : Validate molecular formula (e.g., C₂₁H₂₄N₄O₃) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?
- Methodological Answer : Contradictions often arise from:
- Assay Conditions : Variability in cell lines (e.g., HEK293 vs. HeLa) or solvent (DMSO concentration). Standardize protocols using ISO-certified reagents .
- Metabolic Stability : Use liver microsome assays (human vs. rodent) to compare degradation rates .
- Data Normalization : Apply statistical tools (e.g., Z-factor) to filter false positives/negatives .
- Case Study : Conflicting IC₅₀ values in kinase inhibition assays were resolved by repeating experiments under controlled ATP concentrations (1 mM vs. 10 μM) .
Q. What strategies are effective for studying the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Validate with mutagenesis studies .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
- Kinetic Assays : Perform time-dependent inhibition studies (e.g., pre-incubation with NADPH for CYP450 interactions) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity?
- Methodological Answer :
- Core Modifications : Replace the p-tolyloxy group with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OCH₃) substituents to alter binding .
- Stereochemical Variations : Synthesize (1s,4s) and (1r,4s) diastereomers to evaluate stereochemical impact on activity .
- Proteomics Profiling : Use affinity pull-down assays with biotinylated analogs to identify off-target interactions .
Data Analysis & Experimental Design
Q. What computational tools are recommended for predicting metabolic pathways and toxicity?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate permeability (LogP), CYP450 inhibition, and Ames toxicity .
- Metabolite Identification : Employ MassHunter (Agilent) or Compound Discoverer (Thermo) for LC-MS/MS data mining .
- Contradiction Management : Cross-validate in silico predictions with in vitro hepatocyte assays to resolve discrepancies (e.g., false-positive CYP3A4 inhibition) .
Q. How should researchers design stability studies under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to:
- Acidic (0.1 N HCl, 40°C)
- Basic (0.1 N NaOH, 40°C)
- Oxidative (3% H₂O₂, 25°C)
- Analytical Monitoring : Track degradation products via UPLC-PDA at 254 nm. Use QDa-MS for structural elucidation .
- Key Stability Data :
| Condition | Half-Life (h) | Major Degradant | Source |
|---|---|---|---|
| pH 1.2 | 12 | Pyrazine N-oxide | |
| pH 7.4 | >48 | None detected |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
